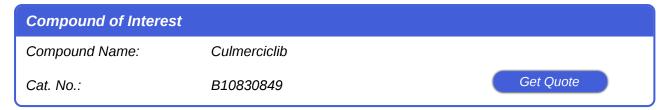


Preclinical Data for TQB3616: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for TQB3616, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). The information presented herein is compiled from available preclinical studies and is intended to serve as a detailed resource for professionals in the field of oncology drug development.

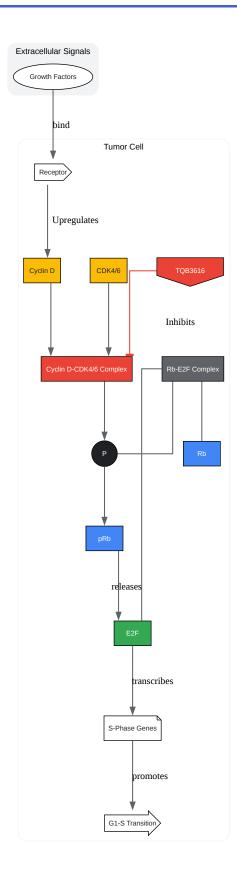
Core Mechanism of Action

TQB3616 is an orally bioavailable small molecule that selectively targets the CDK4/6-Cyclin D1-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.[1] In many cancer types, including hormone receptor-positive (HR+) breast cancer, this pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2]

TQB3616 functions by inhibiting the kinase activity of CDK4 and CDK6. This action prevents the phosphorylation of the Retinoblastoma protein (Rb).[1] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes essential for entry into the S phase of the cell cycle. The ultimate outcome of TQB3616 activity is cell cycle arrest at the G1 phase, which suppresses DNA replication and inhibits tumor cell proliferation.[1] Preclinical evidence also suggests that TQB3616 can induce apoptosis, or programmed cell death, in cancer cells.[2]

Signaling Pathway Diagram





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Caption: The CDK4/6-Rb signaling pathway and the inhibitory mechanism of TQB3616.



In Vitro Preclinical Data

TQB3616 has demonstrated potent anti-proliferative activity across a panel of human breast cancer cell lines.

Quantitative Data: In Vitro Cell Proliferation

Cell Line	Cancer Type	Receptor Status	TQB3616 IC50 (nM)	Abemaciclib IC50 (nM)
T47D	Breast Cancer	HR+/HER2-	82.4	56.0
MCF-7	Breast Cancer	HR+/HER2-	115.5	124.2
BT474	Breast Cancer	HR+/HER2+	136.4	1190.0
MDA-MB-361	Breast Cancer	HR+/HER2+	870.4	1005.0

Data sourced

from Hu et al.,

2023.[3]

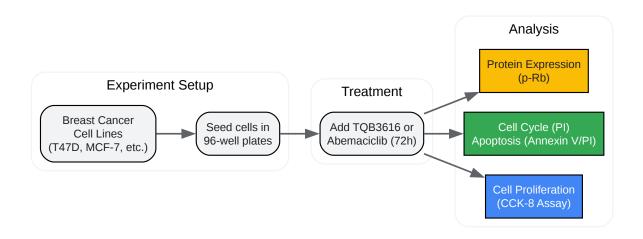
Experimental Protocols: In Vitro Assays

- Cell Lines: T47D, MCF-7, BT474, and MDA-MB-361.[3]
- Seeding Density: 5,000 to 10,000 cells per well in 96-well plates.
- Treatment: After 24 hours of cell adherence, cells were treated with various concentrations of TQB3616 or abemaciclib for 72 hours. DMSO-treated cells served as the control.[3]
- Measurement: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay to determine the 50% inhibitory concentrations (IC50).[3]
- Cell Lines: T47D and BT474.
- Treatment: Cells were incubated with TQB3616 or abemaciclib at concentrations of 0.5 μ M, 1.0 μ M, or 1.5 μ M for 24 hours.
- Staining: Cells were stained with propidium iodide (PI).



- Analysis: The proportion of cells in each phase of the cell cycle was determined by flow cytometry.
- Cell Lines: T47D and BT474.
- Treatment: Cells were treated with TQB3616 or abemaciclib at concentrations of 0.5 μ M, 1.0 μ M, or 1.5 μ M for 24 hours.
- Staining: Cells were double-stained with Annexin V-FITC and PI.
- Analysis: The percentage of apoptotic cells was quantified using flow cytometry.

In Vitro Experimental Workflow Diagram



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Caption: A generalized workflow for the in vitro preclinical evaluation of TQB3616.

In Vivo Preclinical Data

TQB3616 has demonstrated significant anti-tumor activity in in vivo xenograft models of human cancer.

Quantitative Data: In Vivo Efficacy



Xenograft Model	Treatment	Dosage	Tumor Growth Inhibition (TGI)	Comparator	Comparator TGI
MCF-7 CDX (Breast Cancer)	TQB3616	7.5 mg/kg/day	60%	Palbociclib	52% (at 20 mg/kg/day)
MCF-7 CDX (Breast Cancer)	TQB3616	15 mg/kg/day	93%	Palbociclib	80% (at 40 mg/kg/day)
MCF-7 CDX (Breast Cancer)	TQB3616	50 mg/kg/day	Superior to Abemaciclib	Abemaciclib	- (at 50 mg/kg/day)
LU-01-0393 PDX (Lung Cancer)	TQB3616	35 mg/kg/day	65%	-	-
Data compiled from Xu et al., 2018 and Hu et al., 2023.[4][5]					

Experimental Protocols: In Vivo Xenograft Studies

- Animal Model: Immunodeficient mice (e.g., NOD-SCID).[6]
- Tumor Implantation:
 - MCF-7 Cell-Derived Xenograft (CDX): MCF-7 cells were used to establish the xenograft tumor model.[5]
 - LU-01-0393 Patient-Derived Xenograft (PDX): A lung cancer patient-derived xenograft model was utilized.[4]







• Drug Administration:

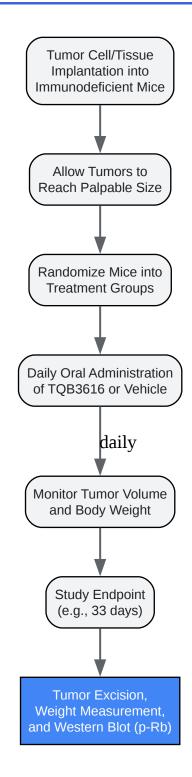
Route: Oral gavage.[2][4]

Frequency: Daily.[4]

- Duration: For the MCF-7 xenograft study comparing TQB3616 and abemaciclib, treatment was administered for 33 days.[5]
- Vehicle: The specific vehicle used for the preclinical oral formulation was not detailed in the reviewed literature.
- Efficacy Assessment:
 - Tumor volume was monitored throughout the study.
 - At the end of the study, tumors were excised and weighed.
 - Tumor Growth Inhibition (TGI) was calculated to determine anti-tumor efficacy.
- Pharmacodynamic Analysis:
 - Western blot analysis was performed on tumor tissue to assess the inhibition of Rb phosphorylation at Ser807/811, confirming target engagement in vivo.[2][4]

In Vivo Experimental Workflow Diagram





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